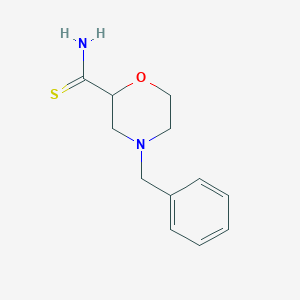
4-Benzylmorpholine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzylmorpholine-2-carbothioamide (4-BMC) is a synthetic compound belonging to the morpholine family of compounds. It is a heterocyclic amine derivative with a sulfur-containing carboxamide group. 4-BMC is a colorless, water-soluble solid that is insoluble in organic solvents. It has been used as an intermediate in the synthesis of pharmaceuticals and other compounds. In recent years, 4-BMC has also gained increasing attention for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization :
- Sanad and Mekky (2020) synthesized new carbothioamides linked to chromene or benzo[f]chromene units, indicating the role of 4-Benzylmorpholine-2-carbothioamide in synthesizing novel compounds (Sanad & Mekky, 2020).
- Haroon et al. (2022) conducted computational and molecular docking studies on new benzene sulfonamide drugs, including derivatives of 4-Benzylmorpholine-2-carbothioamide, for potential anticancer and antioxidant effects (Haroon et al., 2022).
Antimicrobial and Antifungal Activity :
- Klimešová et al. (1999) prepared derivatives of 2-benzylthiopyridine-4-carbothioamide and evaluated their antimycobacterial and antifungal activity, showing effectiveness against mycobacterial strains (Klimešová et al., 1999).
- A study by Zahajská et al. (2004) on the antimycobacterial activity of benzylsulfanyl derivatives of benzazoles and pyridine-2-carbothioamides revealed their significant activity against Mycobacterium tuberculosis (Zahajská et al., 2004).
Molecular Docking and Pharmacological Studies :
- Murugavel et al. (2020) reported the synthesis of benzo[g]indazole fused carbothioamide derivatives and conducted molecular docking studies to indicate their antibacterial activity (Murugavel et al., 2020).
- Hosny et al. (2021) synthesized metal complexes with N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and conducted molecular docking to predict anticancer activities (Hosny et al., 2021).
properties
IUPAC Name |
4-benzylmorpholine-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPIXXXJGQABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)
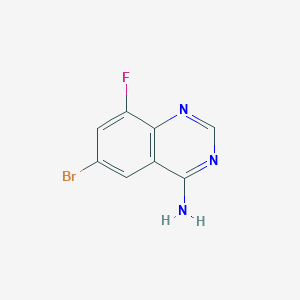

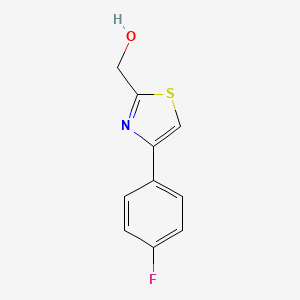
![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)
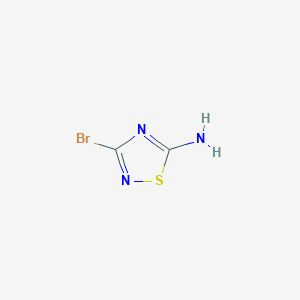
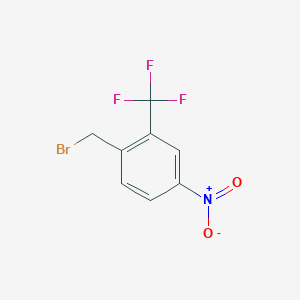
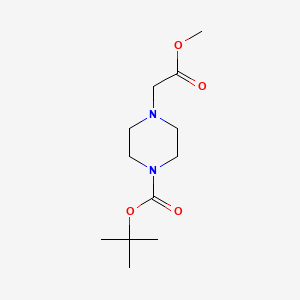
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)

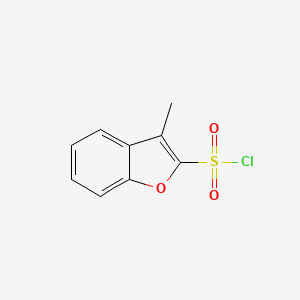
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)